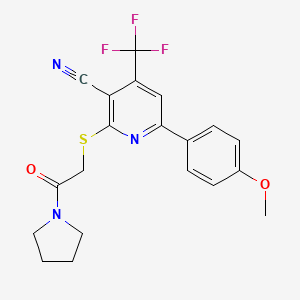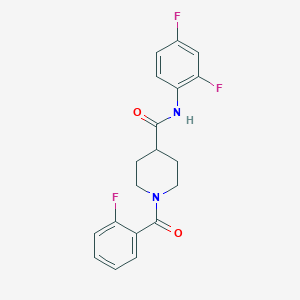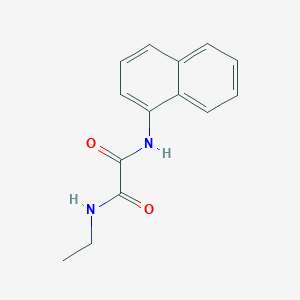![molecular formula C19H32N2O2S B4822958 1-[4-(TERT-BUTYL)BENZYL]-4-(BUTYLSULFONYL)PIPERAZINE](/img/structure/B4822958.png)
1-[4-(TERT-BUTYL)BENZYL]-4-(BUTYLSULFONYL)PIPERAZINE
Overview
Description
1-[4-(TERT-BUTYL)BENZYL]-4-(BUTYLSULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butylbenzyl group and a butylsulfonyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-[4-(TERT-BUTYL)BENZYL]-4-(BUTYLSULFONYL)PIPERAZINE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the piperazine core: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the tert-butylbenzyl group: The piperazine intermediate is then reacted with tert-butylbenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the tert-butylbenzyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-[4-(TERT-BUTYL)BENZYL]-4-(BUTYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts, such as palladium or platinum.
Scientific Research Applications
1-[4-(TERT-BUTYL)BENZYL]-4-(BUTYLSULFONYL)PIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly as a ligand for various receptors or enzymes. It may exhibit activity against certain diseases or conditions, such as cancer or neurological disorders.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers or nanomaterials, with specific properties, such as conductivity or biocompatibility.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate the function of specific proteins or pathways, or to study cellular processes, such as signal transduction or metabolism.
Mechanism of Action
The mechanism of action of 1-[4-(TERT-BUTYL)BENZYL]-4-(BUTYLSULFONYL)PIPERAZINE depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The molecular targets and pathways involved can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1-[4-(TERT-BUTYL)BENZYL]-4-(BUTYLSULFONYL)PIPERAZINE can be compared with other similar compounds, such as:
1-Benzyl-4-tert-butylbenzene: This compound lacks the piperazine and sulfonyl groups, making it less versatile in terms of chemical reactivity and biological activity.
tert-Butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate: This compound contains a piperidine ring instead of a piperazine ring and has different substituents, leading to different chemical and biological properties.
4-tert-Butylbenzenesulfonyl chloride: This compound is a precursor used in the synthesis of this compound and has different reactivity due to the presence of the sulfonyl chloride group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-butylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2S/c1-5-6-15-24(22,23)21-13-11-20(12-14-21)16-17-7-9-18(10-8-17)19(2,3)4/h7-10H,5-6,11-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPENYHFHWBGTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


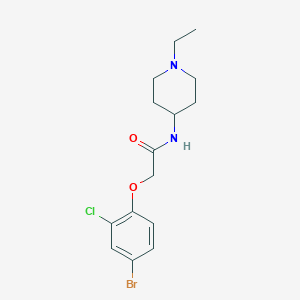

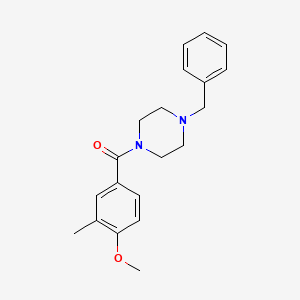
![[6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][2-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE](/img/structure/B4822902.png)
![2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4822909.png)
![6-ethyl-3-(3-hydroxyphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4822920.png)
![[2-chloro-6-ethoxy-4-[(E)-(5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] methanesulfonate](/img/structure/B4822925.png)
![N~5~-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4822936.png)
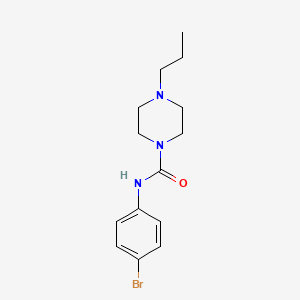
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4822946.png)
